2,7-Dibromopyrene

Description

Significance of PAHs in Advanced Materials and Chemistry

PAHs hold significant importance in advanced materials and chemistry due to their unique electronic, optical, and structural properties, which can be tuned through variations in their size, shape, and functionalization rsc.org. Their extended π-electron systems make them suitable for applications in organic electronics, including organic field-effect transistors, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs) rsc.orgnih.govmdpi.com. The ability to functionalize the PAH core allows for the modification of their properties, enabling their use as building blocks for more complex molecular architectures and materials, such as dyes, pigments, and components in polymer materials atamankimya.com. In supramolecular chemistry, PAHs serve as valuable scaffolds for constructing ordered assemblies with tailored properties rsc.org. Furthermore, PAHs are even found as ubiquitous components of organic matter in space, accounting for a significant percentage of the universe's carbon rsc.org.

Overview of Pyrene (B120774) Core Structure and Functionalization

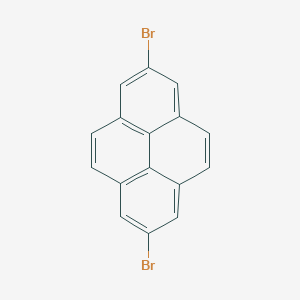

Pyrene is a specific PAH characterized by a core structure consisting of four fused benzene (B151609) rings arranged in a planar configuration atamankimya.comnih.gov. This ortho- and peri-fused polycyclic arene has the chemical formula C₁₆H₁₀ atamankimya.comnih.gov. Pyrene is known for its interesting photophysical properties, including strong fluorescence, which makes it useful as a fluorescent probe and in luminescent materials nih.govmdpi.comatamankimya.comnih.gov.

The pyrene core structure offers multiple positions for functionalization, allowing for the attachment of various chemical groups to modify its properties for specific applications. The most active sites for electrophilic substitution on the pyrene core are typically the 1, 3, 6, and 8 positions worktribe.comrsc.org. Functionalization at these positions is generally more facile due to larger contributions to the highest occupied molecular orbital (HOMO) at these sites acs.org. However, functionalization at the 2 and 7 positions is also possible, although it is typically less favorable for electrophilic substitution due to a nodal plane in the HOMO coincident with the long axis of pyrene through these positions rsc.orgacs.org. Despite this, methods have been developed to selectively functionalize the 2 and 7 positions, often requiring specific reaction conditions or catalysts rsc.orgacs.org. Functionalization strategies include traditional synthetic techniques such as bromination, formylation, oxidation, and borylation reactions worktribe.comrsc.org. The ability to functionalize pyrene at different positions is crucial for tailoring its electronic, optical, and structural characteristics, enabling its incorporation into diverse functional materials mdpi.comworktribe.comrsc.org.

Rationale for Research Focus on 2,7-Dibromopyrene

The research focus on this compound stems from its utility as a key building block for synthesizing more complex pyrene derivatives with specific properties. While the 1,3,6,8 positions of pyrene are more reactive towards electrophilic substitution, the ability to selectively introduce functional groups at the 2 and 7 positions, as in this compound, is particularly valuable for constructing molecules with tailored electronic and structural characteristics rsc.orgacs.org. The bromine atoms at the 2 and 7 positions serve as versatile handles for further chemical transformations through various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents acs.orgrsc.orgmdpi.com.

Specifically, this compound allows for the synthesis of pyrene derivatives with substituents positioned along the long axis of the molecule. This substitution pattern can significantly influence the molecule's photophysical properties, charge transport characteristics, and self-assembly behavior acs.orgrsc.org. For instance, 2,7-substituted pyrenes have been explored in the development of organic electronic devices like solar cells and OLEDs, as well as in the creation of conjugated polymers and supramolecular assemblies acs.orgrsc.org. The controlled introduction of functional groups at the 2 and 7 positions facilitates the design of molecules with specific donor-acceptor characteristics or with the ability to form ordered nanostructures acs.orgrsc.org.

Research findings highlight the synthesis of this compound through various routes, including the bromination and aromatization of 4,5,9,10-tetrahydropyrene (B1329359) or via Ir-catalyzed C-H borylation followed by substitution acs.orgmdpi.com. The compound has been successfully employed in Suzuki coupling reactions to synthesize conjugated microporous polymers with potential applications in energy storage rsc.org. Studies on the self-assembly of this compound molecules demonstrate their ability to form ordered structures on surfaces, indicating their potential in nanoscale materials fabrication researchgate.net.

The melting point of this compound is reported to be 321 °C fishersci.ca.

Here is a table summarizing some key properties and synthesis information related to this compound from the search results:

| Property/Method | Detail | Source |

| Molecular Formula | C₁₆H₈Br₂ | fishersci.canih.govuni.lu |

| Molecular Weight | 360.05 g/mol | fishersci.ca |

| Melting Point | 321 °C | fishersci.ca |

| PubChem CID | 13615479 | fishersci.canih.govuni.lu |

| Synthesis Method Example | Bromination of 4,5,9,10-tetrahydropyrene followed by aromatization. mdpi.com | mdpi.com |

| Synthesis Method Example | Ir-catalyzed C-H borylation of pyrene followed by substitution. acs.org | acs.org |

| Application Example | Used as a monomer in Suzuki coupling for conjugated microporous polymers for energy storage. rsc.org | rsc.org |

| Application Example | Used to synthesize 2,7-dialkynyl-substituted pyrene derivatives via Sonogashira reaction. rsc.org | rsc.org |

| Application Example | Intermediate in the synthesis of donor-acceptor pyrene derivatives for optical/electronic applications. | acs.org |

The specific substitution pattern of bromine atoms at the 2 and 7 positions makes this compound a crucial intermediate for accessing a range of pyrene derivatives that are not easily obtained through direct functionalization at other positions. This regioselectivity is key to developing new materials with tailored electronic and structural properties for applications in organic electronics, materials science, and supramolecular chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,7-dibromopyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Br2/c17-13-5-9-1-2-10-6-14(18)8-12-4-3-11(7-13)15(9)16(10)12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGTQPXMEWQTTBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC3=C2C4=C(C=C3)C=C(C=C41)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20545084 | |

| Record name | 2,7-Dibromopyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20545084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102587-98-4 | |

| Record name | 2,7-Dibromopyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20545084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Dibromopyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,7 Dibromopyrene

Historical Perspectives and Early Synthetic Routes

Early approaches to synthesizing 2,7-dibromopyrene often involved multi-step procedures, primarily due to the challenge of achieving selective substitution at the 2 and 7 positions of the pyrene (B120774) core through direct electrophilic aromatic substitution. Pyrene typically undergoes electrophilic substitution more readily at the 1, 3, 6, and 8 positions. worktribe.comacs.org

Multi-step Processes from 4,5,9,10-Tetrahydropyrene (B1329359)

One historical strategy for introducing substituents at the 2 and 7 positions involved utilizing 4,5,9,10-tetrahydropyrene (THPy) as a starting material. rsc.orgtandfonline.comnih.gov This approach leverages the altered reactivity of THPy compared to pyrene, displacing the favored positions for electrophilic aromatic substitution to the 2 and 7 positions. rsc.org The synthesis of THPy itself from pyrene typically requires reduction, often involving high pressure and a catalyst like palladium on carbon. mdpi.comrsc.org

The multi-step synthesis of this compound from 4,5,9,10-tetrahydropyrene involves the bromination of THPy followed by aromatization. Bromination of THPy with bromine in the presence of a catalyst such as iron(III) chloride hydrate (B1144303) in an aqueous medium or aluminum powder in chloroform (B151607) can lead predominantly to the 2,7-dibromo-4,5,9,10-tetrahydropyrene (B178296) intermediate. rsc.orgmdpi.comrsc.org Subsequent oxidation or aromatization of this intermediate, for instance, by reaction with bromine in carbon disulfide, yields this compound. mdpi.comrsc.orgresearchgate.net This method has been reported to achieve high yields for the dibrominated tetrahydropyrene intermediate. mdpi.com

Bromination with Bromine and Catalysts

Direct bromination of pyrene typically favors substitution at the 1, 3, 6, and 8 positions, leading to undesired products like 1,3,6,8-tetrabromopyrene. worktribe.comrsc.org Early attempts at direct bromination to obtain this compound were challenging due to this inherent regioselectivity. While specific conditions using bromine and catalysts were explored, achieving high selectivity for the 2,7-positions through direct electrophilic substitution on pyrene remained difficult.

Advanced and Regioselective Synthesis Techniques

More advanced synthetic techniques have been developed to overcome the regioselectivity issues associated with direct electrophination of pyrene and provide more efficient routes to this compound.

Ir-Catalyzed C-H Borylation as a Precursor to Halogenation

A significant advancement in the regioselective synthesis of 2,7-disubstituted pyrenes, including this compound, is the use of Ir-catalyzed C-H borylation. This method allows for the selective introduction of boryl groups at the 2 and 7 positions of pyrene, which can then be readily converted to other functional groups, such as bromine. researchgate.netnih.govcapes.gov.brmdpi.comrsc.orguni-bonn.de

The regioselectivity of this borylation is attributed to the specific iridium catalyst used, often prepared in situ from precursors like [{Ir(μ-OMe)cod}₂] (cod = 1,5-cyclooctadiene) and a ligand such as 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbpy). researchgate.netnih.govcapes.gov.brmdpi.comuni-bonn.de This catalytic system selectively activates the C-H bonds at the 2 and 7 positions of the pyrene core. researchgate.netmdpi.com

The Ir-catalyzed C-H borylation of pyrene with bis(pinacolato)diboron (B136004) (B₂pin₂) is a key step in this route, leading to the formation of 2,7-bis(Bpin)pyrene. researchgate.netnih.govcapes.gov.brmdpi.comrsc.orguni-bonn.debeilstein-journals.orgcsic.es This reaction is typically carried out using an iridium catalyst system in a suitable solvent, such as cyclohexane. beilstein-journals.org

Detailed research findings on the synthesis of 2,7-bis(Bpin)pyrene highlight the effectiveness of specific iridium catalysts and ligands in achieving high regioselectivity and yield. For instance, the use of an iridium catalyst generated from [{Ir(μ-OMe)cod}₂] and 4,4'-di-tert-butyl-2,2'-bipyridine has been shown to yield 2,7-bis(Bpin)pyrene efficiently. researchgate.netnih.govcapes.gov.bruni-bonn.de The reaction conditions, including the stoichiometry of reactants and the choice of solvent, play a crucial role in optimizing the yield of the desired bis-borylated product. mdpi.combeilstein-journals.orgcsic.es

An example of reported conditions for the synthesis of 2,7-bis(Bpin)pyrene involves the reaction of pyrene with 1.15 equivalents of B₂pin₂ catalyzed by a system derived from [Ir(μ-OMe)cod]₂ and 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbpy) in hexane (B92381). mdpi.com Another study reported using 2 equivalents of bis(pinacolato)diboron with a similar iridium catalyst system in cyclohexane, achieving a 67% yield of 2,7-bis(Bpin)pyrene. beilstein-journals.orgcsic.es

The synthesized 2,7-bis(Bpin)pyrene intermediate is highly versatile and can be transformed into various 2,7-disubstituted pyrene derivatives through subsequent reactions. researchgate.netnih.govcapes.gov.bruni-bonn.de The conversion of the borylation product to this compound is typically achieved through a halogenation reaction.

One method for converting 2,7-bis(Bpin)pyrene to this compound involves reacting the bis-borylated compound with copper(II) bromide. mdpi.com This reaction can be carried out in a solvent mixture, such as methanol (B129727) and tetrahydrofuran (B95107), with the addition of water. mdpi.com Stirring the mixture at elevated temperatures, such as 90 °C, overnight under a nitrogen atmosphere has been reported to yield this compound. mdpi.com The product can then be isolated and purified, for example, by column chromatography and crystallization. mdpi.com

This approach provides a more controlled and regioselective route to this compound compared to direct bromination methods, leveraging the precise placement of the boryl groups via the Ir-catalyzed C-H activation.

Synthesis of this compound from 2,7-bis(Bpin)pyrene using CuBr₂ mdpi.com

| Reactant | Amount | Molar Equivalent |

| 2,7-bis(Bpin)pyrene | 0.45 g (1.00 mmol) | 1.00 |

| Copper(II) bromide | 4.47 g (20.00 mmol) | 20.00 |

| Methanol/THF (3:1 v/v) | 60 mL | - |

| Water | 30 mL | - |

Reaction Conditions: Stirred overnight at 90 °C under nitrogen atmosphere. Reported Yield: 31% after purification. mdpi.com

Synthesis of 2,7-bis(Bpin)pyrene intermediates

Copper(II) Bromide Mediated Bromination

Copper(II) bromide (CuBr2) has been employed as a reagent for the bromination of pyrene derivatives, including approaches towards this compound. One reported method involves the reaction of 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene (B7880448) with copper(II) bromide in a mixture of methanol and tetrahydrofuran (MeOH/THF) and water. mdpi.com Specifically, a procedure describes dissolving 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene in a MeOH/THF mixture (3:1 v/v), followed by the addition of an aqueous solution of copper(II) bromide. mdpi.com The reaction mixture is typically stirred overnight at an elevated temperature, such as 90 °C, under a nitrogen atmosphere. mdpi.com This method has been reported to yield this compound with efficiencies up to 89%. mdpi.com

Research has also explored the use of copper(II) bromide in a methanol and water mixture (1:1, v/v) at 90 °C for 16 hours, resulting in 2-bromopyrene (B1587533) with an 83% yield when starting from a boroorganic pyrene precursor. researchgate.net While this specific example details the synthesis of the monosubstituted product, it highlights the conditions under which CuBr2-mediated bromination of borylated pyrenes can be effective.

Electrochemical Dehalogenation for Polymerization

Electrochemical dehalogenation has emerged as a method for the polymerization of halogen-substituted aromatic compounds, including this compound. This technique allows for the construction of conjugated polymers through carbon-carbon coupling under mild and neutral conditions. figshare.com, acs.org

Studies have demonstrated that this compound can be polymerized at various cathodes, such as silicon, gold, platinum, and stainless steel, using the electrochemical dehalogenation method. figshare.com, acs.org, acs.org This process facilitates the formation of smooth polymer films directly on the electrode surface, which is advantageous for applications in organic optoelectrical devices. figshare.com, acs.org, acs.org The electrochemical dehalogenation strategy offers a facile route to simultaneously synthesize and fabricate films of conjugated polymers based on halogen-substituted polycyclic aromatic hydrocarbons like this compound. acs.org

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for improving the yield and purity of this compound. For the copper(II) bromide mediated bromination of borylated pyrene precursors, factors such as solvent composition, temperature, and reaction time play significant roles. As noted, a mixture of methanol and tetrahydrofuran (3:1 v/v) with water at 90 °C overnight has been reported to give good yields. mdpi.com The molar ratio of copper(II) bromide to the pyrene precursor is also a critical parameter affecting the outcome and selectivity of the reaction. mdpi.com

Purification Strategies for this compound

Purification is an essential step to obtain high-purity this compound, which is often necessary for its application in sensitive areas like organic electronics. Several purification strategies have been reported.

Following copper(II) bromide mediated bromination, the crude product is typically isolated by filtration and washed with solvents such as water, diethyl ether, and hexane. mdpi.com Further purification can be achieved through crystallization from hot hexane, yielding the desired compound as a solid. mdpi.com

Column chromatography is another common purification technique used for this compound and its precursors. Silica gel is frequently employed as the stationary phase, with solvent mixtures such as hexane and dichloromethane (B109758) (1:1 v/v) used as the eluent. mdpi.com In some cases, after column chromatography, the obtained product may be further purified by crystallization from suitable solvents like acetonitrile. mdpi.com

For certain synthetic routes or when dealing with mixtures of isomers, more specialized purification methods might be necessary. The solubility of this compound in various solvents can impact the effectiveness of purification techniques like crystallization and chromatography. beilstein-journals.org

Here is a summary of some reported synthesis conditions and yields:

| Starting Material | Brominating Agent/Conditions | Product | Reported Yield | Citation |

| 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene | CuBr2, MeOH/THF/H2O, 90 °C, overnight, N2 | This compound | 89% | mdpi.com |

| 4,5,9,10-tetrahydropyrene | Br2, FeCl3·H2O, H2O, RT, overnight (first step) | Intermediate | 99% | mdpi.com |

| Intermediate from above | Br2, CS2, RT, 4 h (aromatization) | This compound | 73% | mdpi.com |

| Pyrene-2,7-bis(boronate) ester | CuBr2 | This compound | 70% | uky.edu |

Theoretical and Computational Studies of 2,7 Dibromopyrene

Density Functional Theory (DFT) Calculations

DFT is a widely used quantum mechanical method for investigating the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For 2,7-Dibromopyrene, DFT calculations are employed to study its ground-state properties, electronic distribution, interactions with other molecules and surfaces, and reaction pathways.

Ground-State Geometry Optimization

Ground-state geometry optimization is a fundamental application of DFT, aiming to determine the most stable spatial arrangement of atoms in a molecule. For this compound, DFT calculations are used to find the minimum energy configuration, providing precise bond lengths, angles, and dihedral angles. These optimized geometries serve as the basis for further computational studies, such as electronic structure analysis and reaction mechanism elucidation scirp.orgfaccts.de. Studies on pyrene (B120774) and its derivatives, including monochlorinated pyrenes, have demonstrated the effectiveness of DFT methods, such as B3LYP with the 6-311G** basis set, in accurately predicting optimized geometries scirp.org. The convergence of geometry optimization depends on factors like the quality of the initial geometry guess and the chosen optimization algorithm faccts.destorion.ru.

Electronic Structure Analysis

DFT allows for detailed analysis of the electronic structure of this compound, including molecular orbitals (e.g., HOMO and LUMO), charge distribution, and electrostatic potential. This analysis is crucial for understanding the molecule's reactivity, photophysical properties, and interactions. For instance, the electrostatic potential distribution can reveal areas of positive and negative charge, influencing how the molecule interacts with other species or surfaces rsc.org. Studies on pyrene derivatives have utilized DFT to compute the energies of frontier molecular orbitals and their gaps, providing insights into their electronic behavior scirp.org. The electronic structure, particularly the presence of nodal planes in molecular orbitals, can explain the differing photophysical properties observed in pyrene derivatives substituted at different positions nih.gov.

Simulation of Intermolecular Interactions

Understanding how this compound molecules interact with each other and with surfaces is essential for predicting their self-assembly behavior and the formation of ordered nanostructures. DFT calculations, often including van der Waals corrections, are used to simulate these intermolecular interactions, such as halogen bonding and hydrogen bonding rsc.orgrsc.org. These simulations can determine the preferred arrangements of molecules and the strength of the interactions stabilizing these structures. For this compound on surfaces like Au(111), DFT has been used to rationalize the formation of self-assembled structures mediated by halogen-hydrogen bonding motifs researchgate.netgithub.io. Computed distances and angles between interacting atoms provide quantitative data on the nature of these bonds rsc.orgrsc.org.

Table 1: DFT-Calculated Intermolecular Interaction Distances and Angles for this compound

| Interaction Type | Atoms Involved | Distance (Å) | Angle (degrees) | Reference |

| Halogen-Hydrogen Bond | Br...H | 3.3 - 3.8 | Not specified in snippets | github.io |

| Halogen-Hydrogen Bond | Br...H | > 3.5 (weak) | Not specified in snippets | rsc.org |

| Halogen-Halogen Bond | Br...Br | 3.4 - 3.9 | Not specified in snippets | rsc.org |

| Halogen-Hydrogen Bond (Triangular Motif) | Br...H...H | Not specified in snippets | Not specified in snippets | rsc.org |

Reaction Mechanism Elucidation for On-Surface Processes

DFT is a powerful tool for investigating the mechanisms of chemical reactions occurring on surfaces, such as the Ullmann coupling of halogenated aromatic hydrocarbons. For this compound, DFT calculations have been extensively used to understand the dehalogenation process and the formation of new carbon-carbon bonds on metal surfaces like Ag(111), Au(111), and Cu(111) github.iomiaoyulab.comcas.cnresearchgate.netresearchgate.netntnu.no. These studies involve calculating the energy profiles of reaction pathways, identifying transition states, and determining the role of the surface and adatoms in the reaction github.ioresearchgate.net. DFT simulations have revealed that surface adatoms and dissociated halogen atoms can play crucial roles in the coupling reactions miaoyulab.comcas.cn. The calculations help to explain the formation of organometallic intermediates and the subsequent transformation into polymeric chains miaoyulab.comcas.cnresearchgate.netresearchgate.net.

Table 2: On-Surface Reactions of this compound Studied with DFT

| Surface | Reaction Type | Key Findings from DFT | Reference |

| Ag(111) | Ullmann Coupling | Unique reaction path regardless of predesigned assembled structures; role of metal coordination and halogen bonding. | miaoyulab.comcas.cnresearchgate.net |

| Au(111) | Ullmann Coupling | Active contribution of surface adatoms in dehalogenation; formation of organometallic intermediates. | github.ioresearchgate.netresearchgate.net |

| Cu(111) | Ullmann Coupling | Symmetrical dehalogenation; formation of organometallic chains and Kagome-like patterns. | researchgate.net |

| Bi-Ag(111) | Ullmann-like Coupling | Bismuth layer initiates coupling when alloyed with Ag; provides insights into dehalogenative coupling. | ntnu.nodntb.gov.ua |

Time-Dependent Density Functional Theory (TD-DFT) Calculations

TD-DFT is an extension of DFT used to study excited-state properties, making it suitable for investigating the photophysical behavior of molecules.

Photophysical Property Prediction

TD-DFT calculations are employed to predict the absorption and emission properties of this compound and its derivatives. This includes calculating excitation energies, oscillator strengths, and transition dipole moments, which relate to the wavelengths and intensities of light absorption and emission. TD-DFT can help to understand the nature of electronic transitions (e.g., π-π* or intramolecular charge transfer) and how they are affected by substitution or the molecular environment nih.govresearchgate.netacs.org. Studies on functionalized pyrene derivatives have used TD-DFT (with functionals like B3LYP and CAM-B3LYP) to successfully reproduce experimental trends in absorption and emission wavelengths and to describe the nature of excited states nih.govresearchgate.netacs.org. These calculations can reveal how substitutions on the pyrene core influence the different electronic excitations nih.gov.

Table 3: TD-DFT Applications in Studying this compound Derivatives

| Property Studied | DFT Functionals Used | Key Insights | Reference |

| Absorption/Emission Spectra | B3LYP, CAM-B3LYP | Reproduction of experimental trends; understanding of excited state nature (π-π*, ICT). | nih.govresearchgate.netacs.org |

| Electronic Transitions | Not specified | Influence of substitution position on S0 -> S1 and S0 -> S2 excitations; role of molecular orbital nodes. | nih.gov |

| Photophysical Behavior | DFT and TD-DFT | Correlation between theoretical calculations and experimental fluorescence properties. | researchgate.netacs.org |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules. By simulating the interactions between particles over time, MD can provide insights into dynamic processes such as diffusion, phase transitions, and the formation and stability of molecular assemblies. While MD simulations are a relevant approach for studying the self-assembly of molecular systems, detailed findings specifically focused on molecular dynamics simulations of this compound were not extensively found in the analyzed search results. The approach has been mentioned in the context of self-assembly studies of this compound dntb.gov.ua, indicating its potential applicability in this area of research.

Computational Insights into Self-Assembly Processes

Computational studies, particularly those employing Density Functional Theory (DFT), have provided significant insights into the self-assembly processes of this compound on various surfaces. These studies often work in tandem with experimental techniques such as Scanning Tunneling Microscopy (STM) and X-ray Photoemission Spectroscopy (XPS) to elucidate the mechanisms governing molecular arrangement and reaction pathways.

DFT calculations have been instrumental in understanding the initial stages of this compound self-assembly on surfaces like Au(111). These studies indicate that well-ordered patterns are formed through intermolecular halogen bonding motifs researchgate.netnih.govrsc.org. Halogen bonding, an attractive interaction between a halogen atom and an electron donor, plays a key role in directing the formation of supramolecular structures rsc.org. Computational analysis of the electrostatic potential distribution of this compound highlights the non-spherical charge distribution on the bromine substituents, which is crucial for the formation of these halogen bonds researchgate.netrsc.org.

Furthermore, computational studies have shed light on the structural transformations that occur upon thermal annealing of self-assembled this compound on surfaces. Annealing can promote dehalogenation and on-surface Ullmann coupling, leading to the formation of polymerized oligomers and extended covalent nanostructures researchgate.netnih.govgithub.io. DFT simulations have helped to understand the mechanism of dehalogenation, suggesting that surface adatoms, such as gold or copper atoms depending on the substrate, can play an important role by acting as coordination sites github.ioresearchgate.net.

Computational modeling has also assisted in identifying and characterizing organometallic intermediates that form during these surface reactions github.ioresearchgate.netresearchgate.net. DFT calculations have been used to optimize the structures of these intermediates and to understand the bonding between the debrominated pyrene precursors and surface metal atoms github.io. These intermediates can have different shapes and arrangements depending on the substrate and reaction conditions github.ioresearchgate.net.

The transition from initial self-assembled structures mediated by non-covalent interactions to covalently linked polymers through Ullmann coupling has been investigated computationally. DFT calculations, often combined with STM simulations, have helped to visualize and confirm the proposed molecular arrangements and bonding configurations at different stages of the reaction researchgate.netgithub.io. These studies reveal that even after Ullmann coupling, halogen bonding motifs involving dissociated bromine atoms can still contribute to the stability of the polymerized chains researchgate.netnih.gov.

Computational studies have also explored the self-assembly of this compound on different metal surfaces, such as Cu(111) and Ag(111), revealing diverse assembled architectures including ladder phases, parallel arrangements, hexagonal patterns, and Kagome lattices, depending on deposition conditions rsc.orgresearchgate.netresearchgate.net. DFT calculations have helped to interpret the experimental STM images and propose structural models for these different arrangements, highlighting the influence of molecule-molecule and molecule-substrate interactions rsc.org.

Supramolecular Chemistry and Self Assembly of 2,7 Dibromopyrene

On-Surface Self-Assembly Mechanisms

The self-assembly of 2,7-dibromopyrene on surfaces is a complex process mediated by various non-covalent interactions and influenced by the underlying substrate. Understanding these mechanisms is crucial for controlling the resulting supramolecular structures.

Role of Halogen Bonding Motifs

Halogen bonding plays a significant role in the self-assembly of this compound. The bromine substituents on the pyrene (B120774) core exhibit an anisotropic charge distribution, where the halogen atom can act as both an electrophile (σ-hole) and a nucleophile. This dual nature allows for the formation of specific halogen bonding interactions, such as Br-Br and Br-H bonds, which are instrumental in directing the formation of stable supramolecular networks. rsc.org In the initial stages of self-assembly on surfaces like Au(111), well-ordered patterns are formed, stabilized by intermolecular halogen bonding motifs. researchgate.netnih.gov These interactions contribute significantly to the extended nature of the resulting structures. researchgate.netnih.gov

Intermolecular Interactions on Metal Substrates (e.g., Au(111), Ag(111), Cu(111), Bi(111)-Ag)

The nature of the metal substrate significantly influences the intermolecular interactions and the resulting self-assembled structures of this compound.

Au(111): On Au(111), the molecule-substrate interaction is generally considered weak, which allows intermolecular interactions, such as halogen bonding and hydrogen bonding motifs, to dominate the self-assembly process. rsc.orgresearchgate.netgithub.io At room temperature, Br2Py molecules can self-assemble into neat patterns with ordered domains, often forming a brick-wall arrangement. github.io This structure is primarily mediated by halogen-hydrogen bonding motifs. github.io The weak molecule-substrate interaction is also responsible for the rotational alignment of the molecules with respect to the principal directions of the substrate. researchgate.net

Ag(111): On Ag(111), diverse assembled architectures can be constructed by manipulating deposition conditions. These include the ladder phase, parallel arrangements, hexagonal patterns from monomers, and Kagome lattices based on organometallic (OM) dimers. researchgate.netmiaoyulab.com The self-assembly on Ag(111) is influenced by metal-coordinated and halogen bonding motifs, with surface adatoms and dissociated Br atoms also playing a crucial role in subsequent coupling reactions. researchgate.netsciopen.comcas.cn

Cu(111): On Cu(111), the relatively high reactivity of the substrate at room temperature can lead to symmetrical dehalogenation and the formation of organometallic chains upon deposition. researchgate.netresearchgate.net Deposition onto a precooled Cu(111) surface, however, can result in the self-assembly of intact precursors. researchgate.net Depending on the temperature during deposition, debrominated residues can bind to copper atoms from the substrate, forming close-packed species, or to surface adatoms, forming Kagome-like patterns. researchgate.net

Bi(111)-Ag: On bimetallic surfaces like Bi-decorated Ag(111), self-assembly of intact Br2Py can be realized due to the reduced activity at the interface compared to bare Ag(111). researchgate.netnih.govacs.org

Influence of Bromine Substituents on Supramolecular Networks

The bromine substituents are critical in directing the formation of supramolecular networks. Their anisotropic charge distribution enables them to participate in halogen bonding, acting as key interaction sites for self-assembly. rsc.org Studies comparing this compound with other pyrene derivatives, such as 1,3,6,8-tetrabromopyrene, highlight how the position and number of bromine substituents dictate the final supramolecular architectures and the types of intermolecular interactions that stabilize them. rsc.org For instance, the self-assembled pattern of this compound on Au(111) is primarily driven by Br-H bonds, whereas tetrabromopyrene forms networks stabilized by both halogen-halogen and halogen-hydrogen bonds. rsc.org

Structural Transformation during Self-Assembly and Annealing

The self-assembled structures of this compound can undergo significant structural transformations, particularly upon thermal annealing. On surfaces like Au(111), initial self-assembly mediated by halogen bonding can evolve into covalently coupled structures through on-surface Ullmann coupling. researchgate.netnih.govgithub.io Thermal annealing promotes the dehalogenation of Br2Py, leading to the formation of organometallic intermediates and subsequently polymerized oligomers or extended one-dimensional polymer chains. researchgate.netnih.govgithub.io This transformation involves the breaking of C-Br bonds and the formation of new C-C bonds. github.io The dissociated bromine atoms can remain adsorbed on the surface, influencing the subsequent polymerization and stability of the structures. researchgate.netnih.govgithub.io On Cu(111), stepwise annealing of different organometallic intermediates ultimately leads to the construction of covalent organic chains, with clear fingerprints of structural transitions observed. researchgate.net On Ag(111), stepwise annealing of diverse assembled structures converges into a brick-wall-pattern of organometallic dimers, which then transform into elongated organometallic chains and eventually long-range polymers with direct C-C coupling. researchgate.netmiaoyulab.comcas.cn

Formation of Ordered Patterns and Architectures

This compound is known to form highly ordered two-dimensional structures on various surfaces. On Au(111), it forms well-ordered patterns, including a brick-wall arrangement, stabilized by intermolecular interactions. researchgate.netgithub.io The packing density and unit cell parameters of these structures can be determined experimentally. For the brick-wall pattern on Au(111), the lattice parameters have been reported as approximately a = 11.3 ± 0.2 Å, b = 12.0 ± 0.2 Å, and θ = 55 ± 2°, with a packing density around 0.89 molecules/nm². github.io On Ag(111), manipulating deposition conditions allows for the construction of diverse ordered architectures such as ladder phases, parallel arrangements, hexagonal patterns, and Kagome lattices. researchgate.netmiaoyulab.com

An example of a structural parameter for the brick-wall pattern of this compound on Au(111) is provided below:

| Structure | Lattice Parameter a (Å) | Lattice Parameter b (Å) | Angle θ (°) | Packing Density (molecules/nm²) | Substrate |

| Brick-wall pattern | 11.3 ± 0.2 | 12.0 ± 0.2 | 55 ± 2 | ~0.89 | Au(111) |

Note: Data derived from experimental observations using techniques like Scanning Tunneling Microscopy (STM). github.io

Manipulating Deposition Conditions for Diverse Assembled Architectures

The deposition conditions, such as substrate temperature and deposition rate, play a crucial role in controlling the self-assembly of this compound and the resulting architectures. On Ag(111), manipulating these conditions allows for the creation of diverse assembled structures, including the ladder phase, parallel arrangement, hexagonal patterns from monomers, and Kagome lattices based on organometallic dimers. researchgate.netmiaoyulab.com The deposition rate, in particular, can influence the initial self-assembled structures. miaoyulab.com On Cu(111), depositing Br2Py onto a precooled surface results in the self-assembly of intact molecules, whereas deposition on a substrate kept at room temperature leads to the formation of organometallic chains due to the substrate's higher reactivity. researchgate.net On bimetallic surfaces like Bi-Ag(111), the reduced activity at the interface allows for the self-assembly of intact molecules. nih.govacs.org Post-deposition of Bi onto preassembled structures on Ag(111) can even initiate Ullmann coupling. nih.govacs.org These examples demonstrate that precise control over deposition parameters is essential for tailoring the supramolecular organization of this compound on surfaces.

Reaction Mechanisms Involving 2,7 Dibromopyrene

Ullmann Coupling Reactions

On-surface Ullmann coupling of 2,7-dibromopyrene is a widely studied method for creating conjugated frameworks on solid substrates. This process typically involves the thermal-induced dehalogenation of Br2Py molecules adsorbed on a metal surface, followed by the formation of carbon-carbon bonds between the resulting organic radicals or organometallic intermediates.

On-Surface Ullmann Coupling for Conjugated Frameworks

On-surface Ullmann coupling has been extensively utilized for the tailor-made fabrication of conjugated frameworks relevant to molecular electronics. miaoyulab.comcas.cnsciopen.com The reaction of this compound on surfaces like Ag(111), Au(111), and Cu(111) leads to the formation of covalently bound one-dimensional polymer chains. researchgate.netgithub.ioresearchgate.net Studies using techniques such as scanning tunneling microscopy (STM), X-ray photoelectron spectroscopy (XPS), and density functional theory (DFT) have provided insights into the reaction pathways and the resulting structures. miaoyulab.comsciopen.comresearchgate.netresearchgate.net

Role of Surface Adatoms and Dissociated Bromine Atoms

Surface adatoms and dissociated bromine atoms play a crucial role in the on-surface Ullmann coupling of this compound. miaoyulab.comcas.cnsciopen.com For instance, on Au(111), surface adatoms actively contribute to the dehalogenation process of Br2Py. researchgate.netgithub.io These adatoms can act as coordination sites for the partially debrominated precursors. github.io Dissociated bromine atoms can also influence the surface morphology and reaction pathways. units.it

Organometallic Intermediates in Coupling Reactions

Organometallic (OM) intermediates are frequently observed during the Ullmann coupling of this compound on metal surfaces. miaoyulab.comsciopen.comresearchgate.netgithub.io These intermediates are formed after the initial dehalogenation step, where the debrominated organic species coordinate with surface metal atoms. github.io On Ag(111), OM dimers in a brick-wall pattern are observed as a stable phase, which then transform into elongated OM chains upon further annealing before the final covalent C-C coupling occurs. miaoyulab.comsciopen.com On Au(111), OM intermediates with gold-carbon bonding have been observed, and their decoupling from coordinated Au atoms at elevated temperatures leads to the formation of extended polymers. researchgate.netgithub.io The formation and transformation of these organometallic intermediates are key steps in the reaction mechanism. miaoyulab.comgithub.io

Influence of Substrate (e.g., Au, Ag, Cu, Bi-Ag) on Reaction Path

The choice of substrate significantly influences the Ullmann coupling reaction path of this compound.

Ag(111): On Ag(111), the carbon-based nanostructures interact relatively weakly with the substrate compared to other transition metals, while silver's catalytic activity is considered mild. researchgate.net Diverse assembled architectures can be formed depending on deposition conditions, but stepwise annealing often leads to a unique, convergent reaction path. miaoyulab.comsciopen.com

Au(111): Au(111) also facilitates the Ullmann coupling of Br2Py, with surface adatoms playing an important role in dehalogenation and the formation of organometallic intermediates with gold-carbon bonds. researchgate.netgithub.io Higher temperatures are required to trigger Ullmann coupling on Bi-Au(111) compared to bare Au(111). researchgate.net

Cu(111): Symmetrical dehalogenation of this compound on Cu(111) has been investigated, showing tunable intermediates and reaction paths. researchgate.net

Bi-Ag(111) and Bi-Au(111): On bimetallic surfaces like Bi-Ag(111), self-assembly of intact Br2Py can occur due to reduced activity. researchgate.net However, alloying with the underlying Ag atoms can initiate Ullmann-like coupling. researchgate.netnih.gov On Bi-Au(111), higher annealing temperatures are needed for coupling compared to Au(111). researchgate.net

The interaction strength between the organic molecules, halogen atoms, and the substrate metal atoms, as well as the availability and behavior of surface adatoms, contribute to the distinct reaction pathways observed on different surfaces.

Convergent Reaction Paths from Predesigned Assembled Structures

Intriguingly, studies on the Ullmann coupling of this compound on Ag(111) have revealed a convergent reaction path regardless of the initial predesigned assembled structures of the molecules on the surface. miaoyulab.comcas.cnsciopen.comresearchgate.net Despite forming diverse initial architectures (e.g., ladder phase, parallel arrangement, hexagonal patterns, Kagome lattices), stepwise annealing leads to an identical reaction diagram. miaoyulab.comsciopen.comresearchgate.net The reaction converges into brick-wall-pattern organometallic dimers first, then into elongated organometallic chains, and finally into long-range polymers with direct C-C coupling. miaoyulab.comsciopen.comresearchgate.net This suggests that the strong covalent bonding formed during the reaction overrides the influence of the initial weak intermolecular interactions in the assembled nanostructures. miaoyulab.comsciopen.com

Suzuki Coupling Reactions for Polymer Synthesis

The Suzuki coupling reaction is another powerful method used for carbon-carbon bond formation, and it has been applied to this compound for the synthesis of polymers. google.com Suzuki coupling, also known as Suzuki-Miyaura coupling, typically involves the cross-coupling of an organoboronic acid or ester with an organic halide, catalyzed by a palladium complex. libretexts.org While the provided search results primarily focus on Ullmann coupling in the context of this compound, one patent mentions the preparation of a product by a coupling chain reaction using this compound and pyrene (B120774) diborate ester under Suzuki reaction conditions. google.com Suzuki polycondensation (SPC) is a known application of Suzuki coupling for creating polymers of aromatic groups. libretexts.org

Sonogashira Coupling Reactions

Sonogashira coupling is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between terminal alkynes and aryl or vinyl halides wikipedia.orglibretexts.org. This compound can participate in Sonogashira coupling, allowing for the introduction of alkyne functionalities at the 2 and 7 positions of the pyrene core researchgate.net. This reaction typically employs a palladium catalyst, a copper co-catalyst, and a base, often an amine wikipedia.orglibretexts.orgorganic-chemistry.org. The mechanism generally involves oxidative addition of the aryl halide to a Pd(0) species, followed by transmetallation with a copper acetylide, and finally reductive elimination to yield the coupled product wikipedia.orglibretexts.org.

Research has demonstrated the successful application of Sonogashira coupling with this compound to synthesize 2,7-bis(alkynyl)pyrene derivatives. For instance, 2,7-bis(Bpin)pyrene, a precursor to this compound, has been used in Sonogashira coupling reactions researchgate.net. Studies have shown that this compound itself can serve as a coupling partner in Sonogashira reactions to obtain 2,7-bis(R)-pyrenes with various alkyne substituents (R = C≡CPh, C≡C[{4-B(Mes)₂}C₆H₄], C≡CTMS, C≡C[(4-NMe₂)C₆H₄], C≡CH) researchgate.net.

Buchwald-Hartwig Cross-Coupling Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction specifically used for the formation of carbon-nitrogen bonds between amines and aryl halides libretexts.orgwikipedia.org. This compound can undergo Buchwald-Hartwig coupling, enabling the introduction of amine groups at the 2 and 7 positions researchgate.net. The mechanism involves oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond libretexts.orgwikipedia.org.

Studies have reported the use of this compound as a substrate in Buchwald-Hartwig cross-coupling reactions to synthesize 2,7-bis(amino)pyrene derivatives researchgate.net. For example, a 2,7-bis(R)-pyrene with R = N(Ph)[(4-OMe)C₆H₄] was obtained using Buchwald-Hartwig coupling researchgate.net. This highlights the utility of this compound in accessing pyrene derivatives with nitrogen-containing substituents.

Dehalogenation Processes

Dehalogenation involves the removal of halogen atoms from a molecule. This compound can undergo dehalogenation under various conditions, including thermal annealing and electrochemical methods.

On-surface studies have investigated the dehalogenation of this compound on metal surfaces like Au(111) and Cu(111) github.ioresearchgate.netresearchgate.netresearchgate.net. Thermal annealing of this compound on Au(111) at elevated temperatures (e.g., 423 K) initiates the dehalogenation process github.io. This dehalogenation can be assisted by surface adatoms, which act as coordination sites github.io. The removal of bromine atoms facilitates subsequent on-surface Ullmann coupling, leading to the formation of covalently bound organic nanostructures, such as one-dimensional polymer chains github.ioresearchgate.netresearchgate.netresearchgate.net. Organometallic intermediates involving gold-carbon bonds have been observed during the dehalogenation and coupling process on Au(111) github.io.

Electrochemical dehalogenation is another method applicable to this compound. This technique utilizes electrons as catalysts to induce carbon-carbon coupling through the removal of halogen atoms figshare.com. This compound has been shown to undergo electrochemical dehalogenation and subsequent polymerization at various cathodes, including silicon, gold, platinum, and stainless steel, forming smooth polymer films figshare.com. This method offers a mild and neutral approach for the polymerization of halogen-substituted polycyclic aromatic hydrocarbons like this compound figshare.com.

Detailed research findings on dehalogenation often involve surface science techniques like scanning tunneling microscopy (STM) and X-ray photoelectron spectroscopy (XPS) to characterize the process and the resulting structures github.ioresearchgate.netresearchgate.netresearchgate.net. Density functional theory (DFT) calculations are also employed to understand the reaction mechanisms at the atomic level github.ioresearchgate.netnih.gov.

Advanced Spectroscopic Characterization and Analytical Methods

Scanning Tunneling Microscopy (STM) for Surface Analysis

Scanning Tunneling Microscopy (STM) is a surface-sensitive technique that allows for real-space visualization of materials at the atomic and molecular scale. It is particularly valuable for studying the arrangement and transformation of organic molecules adsorbed on conductive substrates. STM operates by scanning a sharp conductive tip over the surface and measuring the tunneling current between the tip and the sample, providing a topographic map of the surface electron density.

STM has been extensively used to visualize the self-assembled structures formed by 2,7-dibromopyrene molecules on various metal surfaces, such as Au(111), Cu(111), and Ag(111). Upon deposition at appropriate temperatures, Br2Py molecules form well-ordered patterns driven by intermolecular interactions, including halogen bonding motifs. github.ioresearchgate.netresearchgate.netrsc.org

Studies on Au(111) have shown that at room temperature, Br2Py can self-assemble into neat patterns with ordered domains, often exhibiting a brick-wall arrangement mediated by halogen-hydrogen bonding. github.ioresearchgate.net On Ag(111), manipulating deposition conditions allows for the construction of diverse assembled architectures, including ladder phases, parallel arrangements, hexagonal patterns from monomers, or Kagome lattices based on organometallic dimers. researchgate.netmiaoyulab.com On a Bi-decorated Ag(111) surface, self-assembly of intact Br2Py is also observed. nih.gov

These STM studies provide detailed structural parameters of the self-assembled layers, such as unit cell dimensions and molecular packing arrangements. For instance, a brick-wall-like assembly on Au(111) at room temperature with a coverage of approximately one monolayer showed a rhombohedral unit cell with lattice parameters a = 11.3 ± 0.2 Å, b = 12.0 ± 0.2 Å, and θ = 55 ± 2°. github.io

STM is a powerful tool for monitoring the structural transformations that occur during on-surface reactions involving this compound, such as Ullmann coupling. By performing stepwise annealing of the deposited molecules on reactive surfaces, STM can capture the evolution from initial self-assembled structures to intermediate species and final covalently linked nanostructures. github.ioresearchgate.netresearchgate.netmiaoyulab.comnih.govresearchgate.netcas.cnnih.govacs.org

On Au(111), annealing self-assembled Br2Py to 423 K induces a structural transformation from the ordered arrangement of precursors into mixed domains containing locally ordered structures. github.io Further annealing leads to the formation of organometallic intermediates and subsequently, one-dimensional polymer chains. github.ioresearchgate.net These transformations have been visualized by STM, revealing the appearance of bamboo-shaped oligomers and extended linear nanostructures at different annealing temperatures. researchgate.net

On Ag(111), stepwise annealing of various pre-assembled Br2Py structures leads to a convergent reaction path, transforming into brick-wall-pattern organometallic dimers, then elongated organometallic chains, and eventually long-range polymers with direct C-C coupling. miaoyulab.comcas.cn STM images clearly show these transitions. miaoyulab.com

STM has also been used to study tip-induced dehalogenation and coupling of this compound on insulating surfaces like NaCl bilayers on Cu(111) at low temperatures, allowing for molecule-by-molecule construction and observation of reaction pathways. nih.gov

STM plays a key role in characterizing the resulting organic nanostructures formed from the reaction of this compound. This includes the visualization of one-dimensional (1D) polymer chains and two-dimensional (2D) organometallic networks. github.iomiaoyulab.comnih.govresearchgate.netcas.cnnih.govresearchgate.net

The technique provides detailed information about the morphology, length, connectivity, and arrangement of these nanostructures on the surface. For instance, STM has revealed the formation of extended covalent nanostructures and organometallic intermediates with specific bonding motifs on different metal substrates. github.iomiaoyulab.comnih.govresearchgate.netcas.cnresearchgate.net The ability of STM to provide sub-molecular resolution in some cases allows for the identification of the bonding configurations within these nanostructures. github.io

Monitoring Structural Transformations during Reactions

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, chemical state, and electronic state of elements within a material. By analyzing the kinetic energy of photoelectrons emitted upon irradiation with X-rays, XPS provides core-level spectra that are characteristic of each element and its chemical environment.

XPS is invaluable for determining the chemical composition of this compound layers and the nature of chemical bonds present, both before and after surface reactions. By analyzing the core-level spectra of elements like Carbon (C) and Bromine (Br), researchers can identify the presence of the molecule and track changes in its bonding. github.ioresearchgate.netrsc.orgnih.govresearchgate.netcas.cnresearchgate.netnih.govnih.govrsc.orgrsc.orgsciopen.com

For this compound (C16H8Br2), XPS allows for the identification of the C 1s and Br 3d core levels. The binding energies and peak shapes of these signals provide information about the chemical state of the carbon and bromine atoms. For example, the C 1s spectrum of deposited Br2Py shows components corresponding to carbon atoms bonded to other carbon atoms, carbon-hydrogen bonds, and carbon-bromine bonds. rsc.org Changes in the Br 3d spectrum are particularly indicative of the dehalogenation process. researchgate.netrsc.org

XPS is a crucial technique for monitoring the dehalogenation of this compound on reactive surfaces. The dehalogenation process, which involves the cleavage of the carbon-bromine bonds, is a key step in on-surface Ullmann coupling reactions. researchgate.netnih.gov

By acquiring Br 3d core-level spectra at different stages of thermal annealing or reaction, the disappearance of the signal corresponding to covalently bonded bromine in the intact molecule can be observed. researchgate.netrsc.org Simultaneously, new peaks may appear at different binding energies, indicating the formation of dissociated or adsorbed bromine species on the surface. researchgate.netrsc.org

For instance, studies on Au(111) have shown the evolution of the Br 3d spectrum upon annealing, demonstrating the debromination of Br2Py precursors. researchgate.net Similarly, XPS monitoring of Br 3d spectra on Ag(110) confirms the disappearance of C-Br bonds after mild annealing or even prolonged exposure at room temperature. rsc.org This spectroscopic evidence directly supports the occurrence and progression of the dehalogenation reaction.

The combination of STM and XPS provides a comprehensive understanding of the on-surface behavior of this compound, allowing for the correlation of structural arrangements and transformations observed by STM with the chemical changes detected by XPS.

Chemical Composition and Bonding Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and purity of organic compounds. orgchemboulder.comipb.pt For this compound, NMR provides detailed information about the hydrogen and carbon environments within the molecule.

Structural Elucidation of Synthesized Compounds

NMR spectroscopy is routinely used to confirm the successful synthesis and structural integrity of this compound and its derivatives. Analysis of the ¹H and ¹³C NMR spectra allows for the assignment of specific signals to the different hydrogen and carbon atoms based on their chemical shifts and coupling patterns. orgchemboulder.comipb.pt

For instance, the ¹H NMR spectrum of this compound in CDCl₃ shows characteristic signals at δ 8.31 (s, 4H) and 8.01 (s, 4H) ppm, corresponding to the aromatic protons. mdpi.com Another reported ¹H NMR spectrum in CD₂Cl₂ shows signals at δ 8.06 (d, J = 8 Hz, 2 H), 7.96 (d, J = 9 Hz, 2 H), 7.91 (d, J = 9 Hz, 2 H), 7.83–7.80 (m, 1 H), and 7.49 (s, 2 H) ppm for a 2-(N,N-diethylamino)pyrene derivative, highlighting how substitution affects the pyrene (B120774) core signals. acs.org These distinct patterns are crucial for verifying the desired substitution pattern and the purity of the synthesized compound. whiterose.ac.uk

The solubility of this compound can sometimes be low, which might require using specific solvents or elevated temperatures to obtain well-resolved NMR spectra with sufficient signal-to-noise ratio. acs.org

UV-Visible Absorption and Photoluminescence (Fluorescence) Spectroscopy

UV-Visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy are essential tools for investigating the electronic transitions and emissive properties of this compound and its functionalized derivatives. orgchemboulder.commdpi.comspectroscopyonline.comtaylorandfrancis.comgoogle.comrsc.orgcore.ac.uk These techniques provide insights into the electronic structure, energy levels, and how the molecule interacts with light.

Electronic and Optical Properties

The UV-Vis absorption spectra of pyrene derivatives, including those based on the 2,7-substitution pattern, typically show characteristic absorption bands in the ultraviolet and visible regions. orgchemboulder.commdpi.comtaylorandfrancis.comrsc.orgcore.ac.uk These bands correspond to π-π* electronic transitions within the extended aromatic system of the pyrene core and any attached substituents. worktribe.com

For example, the absorption spectra of 2,7-disubstituted pyrene derivatives can be influenced by the nature of the substituents. acs.org The S₀–S₂ electronic transition often appears as a high-intensity peak at shorter wavelengths, while the S₀–S₁ transition, which can have charge-transfer character depending on the substituents, may appear as a lower intensity shoulder at longer wavelengths. mdpi.com The position and intensity of these bands are indicative of the electronic and optical properties of the compound. mdpi.com

The photoluminescence spectra reveal the emission characteristics of the molecule upon excitation. Pyrene and its derivatives are known for their fluorescence properties, often exhibiting high quantum yields. core.ac.ukresearchgate.netnih.govnih.gov The emission spectrum can be influenced by factors such as the solvent environment and the presence of specific substituents. orgchemboulder.commdpi.comspectroscopyonline.comtaylorandfrancis.comrsc.orgcore.ac.uk

Solvent-Dependent Emission (Solvatochromism)

Solvatochromism is the phenomenon where the absorption or emission spectrum of a compound changes with the polarity of the solvent. taylorandfrancis.com This effect is particularly noticeable in molecules with significant charge-transfer character in their excited state. taylorandfrancis.com Some 2,7-disubstituted pyrene derivatives exhibit solvatochromic behavior, where the emission maximum shifts depending on the solvent polarity. mdpi.comspectroscopyonline.com

For instance, some pyrene derivatives show a change in band shape from structured in nonpolar solvents to broad and featureless in polar solvents, accompanied by a significant solvatochromic shift. acs.org This can indicate a transition from a locally excited π–π* state in nonpolar environments to a state with greater charge-transfer character in more polar solvents. acs.org The extent of the solvatochromic shift can vary depending on the specific substituents at the 2 and 7 positions. acs.org

Fluorescence Quantum Yield Measurements

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. mdpi.comtaylorandfrancis.comcore.ac.ukresearchgate.net High fluorescence quantum yields are desirable for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. core.ac.ukworktribe.com

Studies on pyrene derivatives, including those with substitution at the 2,7-positions, have reported modest to high fluorescence quantum yields. core.ac.uknih.gov For example, some 2- and 2,7-derivatives have shown Φf values ranging from 0.19 to 0.93. nih.gov The quantum yield can be influenced by the molecular structure and the surrounding environment, including solvent polarity. rsc.orgspsj.or.jp Generally, higher fluorescence quantum yields have been observed in non-polar and medium-polarity solvents compared to polar solvents for some pyrene derivatives. rsc.org

Interactive Data Table: Fluorescence Quantum Yields of Representative Pyrene Derivatives

| Compound | Solvent | Fluorescence Quantum Yield (Φf) |

| 2-(N,N-diethylamino)pyrene (1) | Hexane (B92381) | 0.86 acs.org |

| 2-cyanopyrene (2) | Hexane | 0.78 acs.org |

| 2-cyano-7-(N,N-diethylamino)pyrene (3) | Hexane | 0.55 acs.org |

| 4-(pyren-2-yl)butyric acid (1) | - | 0.62 nih.gov |

| 2,7-bis(dimethylhydroxysilyl)pyrene (M1) | Chloroform (B151607) | 0.49 spsj.or.jp |

| Poly(tetramethyl-2,7-silpyrenylenesiloxane) (P1) | Chloroform | 0.39 spsj.or.jp |

| 1,3,6,8-tetraarylpyrenes (various) | Dichloromethane (B109758) | 0.75–0.99 core.ac.uk |

Photophysical Behavior of Derivatives

The photophysical behavior of this compound derivatives is significantly influenced by the nature and position of the substituents on the pyrene core. mdpi.comnih.gov Substitution at the 2 and 7 positions leads to photophysical properties that can differ from those of derivatives substituted at other positions, such as the 1-position. nih.govnih.gov

Studies have shown that in 2- and 2,7-derivatives, the S₂ ← S₀ excitation, often described as "pyrene-like," is less influenced by substituents compared to the S₁ ← S₀ excitation, which is more strongly affected. nih.gov This difference in behavior is attributed to the electronic structure of pyrene, specifically the existence of a nodal plane passing through the 2 and 7 positions in the HOMO and LUMO. nih.gov

The introduction of donor or acceptor groups at the 2,7-positions can lead to intramolecular charge transfer (ICT) phenomena, influencing the absorption and emission characteristics. acs.orgworktribe.commdpi.comworktribe.comresearchgate.net The extent of ICT depends on the strength of the donor and acceptor groups. acs.org Some derivatives exhibit dual emission from different excited states, with the ratio of emissions being dependent on factors like solvent polarity. acs.org

The photophysical properties, including fluorescence lifetimes, can also be affected by substitution. nih.gov For example, some 2- and 2,7-derivatives have shown long fluorescence lifetimes. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique widely used for the separation, detection, and identification of volatile and semi-volatile organic compounds, including polycyclic aromatic hydrocarbons like this compound. In GC-MS, a sample is first separated into its individual components by gas chromatography, and then each separated component is analyzed by mass spectrometry to determine its mass-to-charge ratio and fragmentation pattern. This provides both qualitative and quantitative information about the sample composition. GC-MS is particularly valuable for analyzing complex mixtures and identifying specific compounds within them.

Studies have utilized GC-MS for the characterization and purity assessment of brominated pyrenes, including dibromopyrene isomers. acs.orgtcichemicals.com The technique allows for the separation of different isomers and the confirmation of their molecular weight and fragmentation patterns through the mass selective detector. chromatographyonline.comnih.gov

Comprehensive Analysis of Complex Samples

GC-MS, especially when coupled with high-resolution or tandem mass spectrometry (GC-HRMS or GC-MS/MS), is effective for the comprehensive analysis of complex samples that may contain this compound alongside numerous other compounds. This is particularly relevant in environmental analysis, where PAHs and their derivatives are often found in intricate mixtures. cedre.frresearchgate.net

For instance, GC-HRTOF-MS systems can quantify targeted compounds and simultaneously detect and identify additional components in the same analytical run by acquiring full-range mass spectra. chromatographyonline.comspectroscopyonline.com This capability was demonstrated in the identification of this compound in a sample where it would have otherwise gone undetected by methods targeting only specific ions. chromatographyonline.comspectroscopyonline.com The mass spectrum obtained for the compound identified as this compound showed a spectral match of 84%. spectroscopyonline.com Accurate mass measurements provided by techniques like GC-HRTOF-MS can further confirm the elemental composition, such as C₁₆H₈Br₂, with high accuracy, supporting the identification based on library matches. chromatographyonline.com

GC-MS/MS is also employed for the analysis of PAHs in complex matrices, offering improved selectivity and sensitivity. cedre.frmdpi.com This technique can be used for the determination of PAHs in various sample types, including environmental samples and even herbal medicines, after appropriate sample preparation steps like extraction and purification. mdpi.commdpi.com

Isomer Identification

Identifying specific isomers of dibromopyrene, such as this compound, within a mixture can be challenging due to their similar chemical properties. GC-MS plays a crucial role in differentiating these isomers based on their subtle differences in retention times on the chromatographic column and their unique fragmentation patterns in the mass spectrometer.

While this compound itself is a specific isomer, studies on other dibromopyrene isomers, such as 1,6-dibromopyrene (B158639) and 1,8-dibromopyrene, highlight the importance of GC for assessing purity and differentiating isomers. tcichemicals.comvwr.com GC analysis has been used to confirm the purity of synthesized compounds, with reported purities often exceeding 98% by GC. tcichemicals.comvwr.comspsj.or.jptcichemicals.com

In the context of pyrene transformation studies, GC-MS analysis has been used to identify and determine the molar ratios of different dibromopyrene isomers formed, such as 1,3-dibromopyrene, 1,6-dibromopyrene, and 1,8-dibromopyrene. nih.gov This demonstrates the capability of GC-MS to separate and quantify specific isomers within a reaction mixture.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a vibrational spectroscopic technique used to identify functional groups and chemical bonds within a molecule. By measuring the absorption or transmission of infrared light at different wavelengths, an FT-IR spectrum provides a unique molecular fingerprint that can be used for identification and structural characterization. nih.govrsc.org

FT-IR spectroscopy is a standard technique for the characterization of organic compounds, including polycyclic aromatic hydrocarbons and their derivatives. nih.govacs.orgarxiv.org While specific FT-IR data for this compound is not extensively detailed in the provided search results, the technique is commonly applied to confirm the structure and presence of specific functional groups in related pyrene derivatives and other PAHs. nih.govacs.orgrsc.org

For example, FT-IR spectra of synthesized PAH compounds display typical stretching and bending vibrations that support their successful synthesis and structural integrity. nih.govacs.org Characteristic peaks such as aliphatic C-H stretching and bending vibrations, as well as C=C bending vibrations, are identified in the FT-IR spectra of PAH derivatives. nih.govacs.org The absence or presence of specific peaks, such as alkynyl group stretching vibrations, can indicate the completion of a reaction. acs.org FT-IR spectra are typically recorded using methods like the KBr plate method. rsc.org

X-ray Diffraction (XRD) for Material Characterization

X-ray Diffraction (XRD) is a technique used to determine the crystallographic structure of materials, including organic compounds in solid form. By analyzing the diffraction pattern produced when X-rays interact with the crystalline lattice, information about the arrangement of atoms, crystal phases, and structural properties can be obtained. nih.gov

XRD is a valuable tool for the characterization of crystalline organic materials, providing insights into their solid-state structure and purity. Single-crystal X-ray diffraction data has been obtained for various pyrene derivatives, revealing diverse packing modes. researchgate.net While specific single-crystal XRD data for this compound was not found, powder X-ray diffraction (PXRD) is also a common technique for characterizing the bulk crystalline phase of materials. beilstein-journals.org Experimental PXRD patterns can be compared to simulated patterns calculated from known crystal structures to confirm the identity and phase purity of a material. beilstein-journals.org

Applications of 2,7 Dibromopyrene and Its Derivatives in Advanced Materials

Organic Electronics

Pyrene (B120774) and its derivatives, including those functionalized at the 2,7-positions, have attracted considerable attention as organic semiconductors for use in a new generation of electronic and optoelectronic devices. uky.eduresearchgate.net The ability to synthesize and modify pyrene-based materials allows for tailoring their electronic and photophysical properties, making them suitable for applications such as organic light-emitting diodes (OLEDs), organic photovoltaic devices (OPVs), and organic field-effect transistors (OFETs). uky.eduresearchgate.netresearchgate.net

Organic Light-Emitting Diodes (OLEDs)

2,7-Dibromopyrene serves as a useful intermediate in the synthesis of materials for organic light-emitting diodes (OLEDs). lookchem.com Pyrene-based low-molecular weight organic materials and polymers have been utilized as active components in OLEDs. uky.edu The high electron density and photoluminescence properties of the pyrene core are exploited in the development of emitters for these devices. researchgate.net

Organic Photovoltaic Devices (OPVs) / Organic Solar Cells

Pyrene derivatives are employed as building blocks for chromophores in organic photovoltaic cells (OPVs) and dye-sensitized solar cells (DSSCs). researchgate.net Pyrene-based conjugated polymers, often synthesized via palladium-catalyzed cross-coupling reactions using brominated pyrene monomers, have been prepared and applied as electron donor materials in organic photovoltaic devices. whiterose.ac.uk For instance, donor-acceptor conjugated polymers consisting of pyrene as the electron donor have been investigated for photovoltaic applications. whiterose.ac.uk Preliminary studies on bulk heterojunction devices fabricated from such polymers using PC₇₀BM as the electron acceptor indicated power conversion efficiencies ranging from 0.33% to 2.06%. whiterose.ac.uk A distinct donor–π–acceptor (D–π–A) structured 2,7-substituted pyrene dye has also been successfully synthesized and used as a sensitizer (B1316253) for dye-sensitized solar cells, demonstrating a power conversion efficiency of 4.1% under AM 1.5 conditions. researchgate.net

Table 1: Performance Data of Selected Pyrene-Based Materials in Organic Photovoltaics

| Material Type | Pyrene Substitution Pattern | Application Type | Electron Acceptor (if applicable) | Power Conversion Efficiency (PCE) | Reference |

| Donor-Acceptor Conjugated Polymers | Pyrene as Donor | OPV (BHJ) | PC₇₀BM | 0.33% - 2.06% | whiterose.ac.uk |

| D–π–A Structured Dye | 2,7-substituted | DSSC | Not specified | 4.1% | researchgate.net |

Organic Field-Effect Transistors (OFETs)

Pyrene-based materials are also relevant for applications in organic field-effect transistors (OFETs). uky.eduresearchgate.netresearchgate.net Derivatives of 2,7-substituted pyrene have shown promise as semiconducting materials in OFETs. For example, thin films of a 2,7-trans-β-styryl substituted pyrene derivative exhibited p-type semiconducting properties with a hole mobility up to 1.66 cm²V⁻¹s⁻¹. acs.org

Organic Semiconductors

Pyrene and its derivatives are considered important organic semiconductors. uky.eduresearchgate.netcymitquimica.comcymitquimica.com Their extended π-conjugated system provides desirable photophysical and optical properties, along with high charge carrier mobility and excellent thermal and photochemical stability, making them attractive for organic semiconductor applications. researchgate.netresearchgate.net Functionalization, particularly at the 2,7-positions, can be used to enhance the electronic and optical properties of pyrene derivatives. researchgate.net Materials exhibiting both emissive and semiconducting properties in the solid state, such as certain 2,7-substituted pyrenes, are highly sought after for organic optoelectronics. acs.org

Polymer Chemistry and Conjugated Polymers

This compound is a key monomer for the synthesis of pyrene-containing conjugated polymers. The bromine atoms at the 2,7-positions provide reactive handles for polymerization through various cross-coupling reactions. cymitquimica.com

Synthesis of Pyrene-Containing Polymers via Cross-Coupling

The synthesis of pyrene-containing polymers frequently utilizes palladium-catalyzed cross-coupling reactions. whiterose.ac.ukrsc.orgacs.orgfrontiersin.orgrsc.org this compound is a common dibrominated monomer employed in these polymerization methods. whiterose.ac.ukmdpi.com Cross-coupling techniques such as Suzuki-Miyaura, Stille, Sonogashira-Hagihara, and Buchwald-Hartwig reactions are applied to link this compound with co-monomers, forming conjugated polymer backbones that incorporate the pyrene unit. whiterose.ac.ukrsc.orgacs.orgfrontiersin.orgrsc.orgmdpi.comacs.orgresearchgate.netresearchgate.net

For example, pyrene-based conjugated microporous polymers (CMPs) have been synthesized through Sonogashira–Hagihara cross-couplings of tetraethynylpyrene (Py–T) with various dibrominated co-monomers, although the direct use of this compound as the sole pyrene monomer in this specific reaction type for CMPs was not explicitly detailed in the provided snippets. rsc.orgacs.org However, Suzuki C-C cross-coupling reactions between boronate ester functionalized pyrene derivatives and dibrominated monomers like 4,7-dibromo-2,1,3-benzothiadiazole (B82695) have been used to synthesize pyrene-based conjugated microporous polymers. frontiersin.org